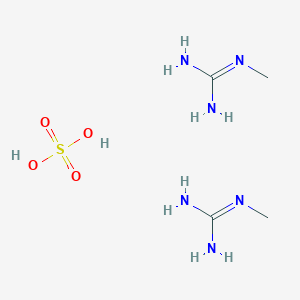

(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

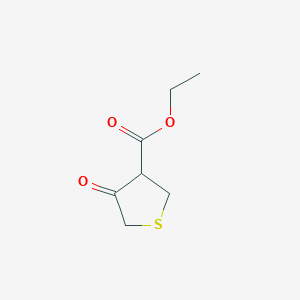

“(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane)” is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 . It has gained attention in scientific research due to its unique properties and potential applications.

Physical And Chemical Properties Analysis

This compound has a boiling point of 342.8°C at 760 mmHg . Other physical and chemical properties such as melting point, flash point, and density were not available in the resources.Applications De Recherche Scientifique

Application in Pharmaceutical Industry

Specific Scientific Field

Summary of the Application

D-mannitol is a common six-carbon sugar alcohol, which is widely used in food, chemical, pharmaceutical, and other industries . The compound 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is a derivative of D-mannitol and has been used in the pharmaceutical industry .

Methods of Application or Experimental Procedures

The preparation of D-mannitol crystals involves different strategies, and the review focuses on the polymorphic control of D-mannitol crystals in the products . The factors of the formation of different D-mannitol polymorphisms were summarized .

Results or Outcomes

The application of mannitol polymorphism was summarized . The theoretical overview on polymorphic transformation of D-mannitol may shed some light on the crystal design study of other polycrystalline materials .

Application in Chemical Synthesis

Specific Scientific Field

Summary of the Application

The compound 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol, a derivative of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, has been used in CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides to generate model compounds for potential new gemini surfactants .

Methods of Application or Experimental Procedures

The synthesis of 3,4-bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol involves CuI-catalyzed dipolar cycloaddition reactions with n-alkyl azides .

Results or Outcomes

This study extended to O-propargyl derivatives of glucose and galactose sugars and their reactions with polyfluoroalkyl azides as a route to novel fluorous surfactants .

Application in Biological Research

Specific Scientific Field

Summary of the Application

The compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a derivative of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, can be used as a starting material to prepare biologically active L-acovenose and 6-deoxy-L-idose .

Methods of Application or Experimental Procedures

The synthesis of L-acovenose and 6-deoxy-L-idose involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with appropriate reagents .

Results or Outcomes

The synthesized L-acovenose and 6-deoxy-L-idose can be used in biological research .

Application in Synthesis of Novel Surfactants

Specific Scientific Field

Summary of the Application

The compound 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose can be used as a starting material to prepare vinyl ether-based chiral carbohydrate synthons .

Methods of Application or Experimental Procedures

The synthesis of vinyl ether-based chiral carbohydrate synthons involves the reaction of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with acetylene using superbase catalytic systems .

Results or Outcomes

The synthesized vinyl ether-based chiral carbohydrate synthons can be used as a route to novel fluorous surfactants .

Propriétés

IUPAC Name |

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKECEWYVEGPMPE-DDHJBXDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)